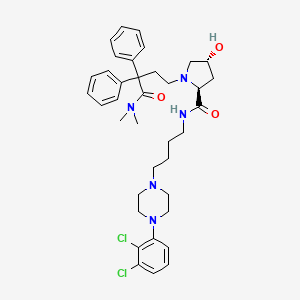
MOR agonist-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MOR agonist-2 is a compound that acts as an agonist for the mu-opioid receptor (MOR). This receptor is a class of opioid receptors that play a critical role in analgesia, reward, and euphoria. This compound has shown potential in producing analgesic effects through partial agonism of the mu-opioid receptor, while also reducing opioid misuse liability through antagonism of the dopamine D3 receptor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MOR agonist-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired properties. Reaction conditions such as temperature, solvent, and catalysts are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality control. This process includes the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: MOR agonist-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
MOR agonist-2 has a wide range of scientific research applications, including:
Mécanisme D'action
MOR agonist-2 exerts its effects by binding to the mu-opioid receptor, a G-protein coupled receptor. Upon binding, it activates the Gαi/o protein, which inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the suppression of neurotransmitter release and modulation of pain signals . Additionally, this compound can activate inwardly rectifying potassium channels and inhibit voltage-gated calcium channels, further contributing to its analgesic effects .
Comparaison Avec Des Composés Similaires
Uniqueness of MOR Agonist-2: this compound is unique in its ability to produce analgesic effects through partial agonism of the mu-opioid receptor while also reducing opioid misuse liability through antagonism of the dopamine D3 receptor. This dual action makes it a promising candidate for developing safer analgesics with reduced side effects and addiction potential .
Propriétés
Formule moléculaire |
C37H47Cl2N5O3 |
|---|---|
Poids moléculaire |
680.7 g/mol |
Nom IUPAC |
(2S,4R)-N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-1-[4-(dimethylamino)-4-oxo-3,3-diphenylbutyl]-4-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C37H47Cl2N5O3/c1-41(2)36(47)37(28-12-5-3-6-13-28,29-14-7-4-8-15-29)18-21-44-27-30(45)26-33(44)35(46)40-19-9-10-20-42-22-24-43(25-23-42)32-17-11-16-31(38)34(32)39/h3-8,11-17,30,33,45H,9-10,18-27H2,1-2H3,(H,40,46)/t30-,33+/m1/s1 |
Clé InChI |
KZUQRBDBFQHGDF-NDKRRWIDSA-N |
SMILES isomérique |
CN(C)C(=O)C(CCN1C[C@@H](C[C@H]1C(=O)NCCCCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canonique |
CN(C)C(=O)C(CCN1CC(CC1C(=O)NCCCCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



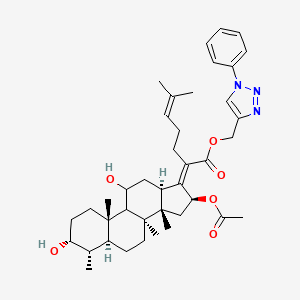
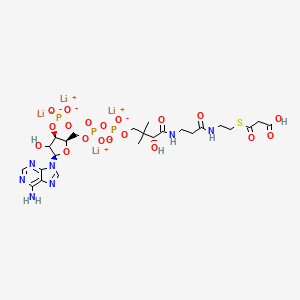
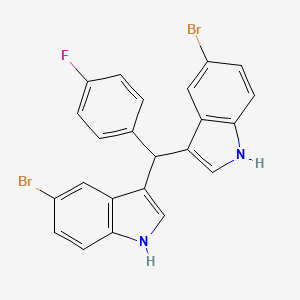
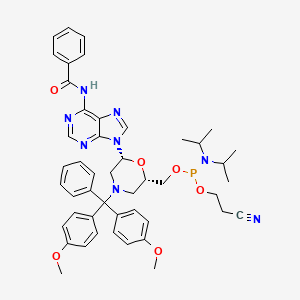
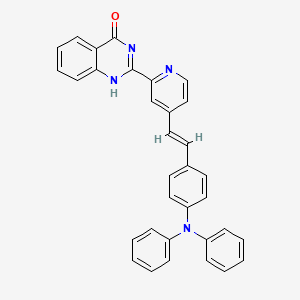

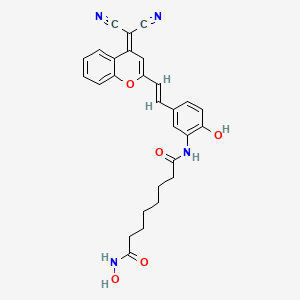
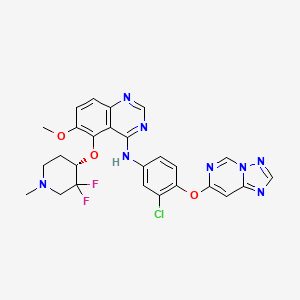
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12379295.png)
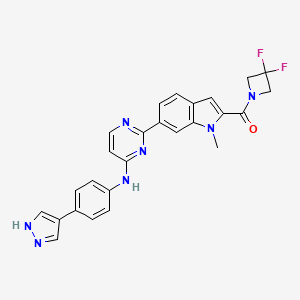
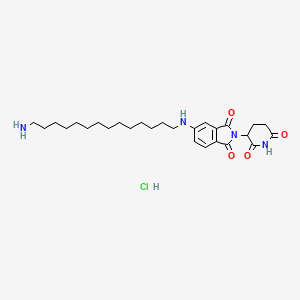
![[(2R,4S,5R)-5-(5-aminoimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12379310.png)

